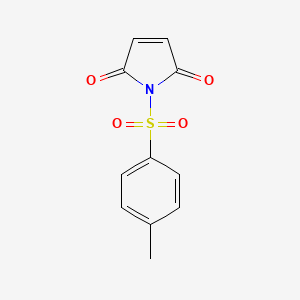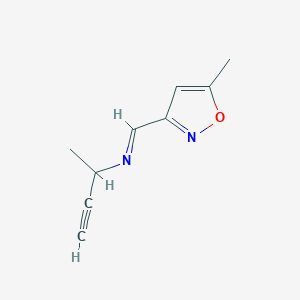
N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-methylisoxazole with an appropriate aldehyde under specific reaction conditions . The reaction typically takes place in a solvent such as isopropanol at elevated temperatures (around 70°C) for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives, including this compound, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . Additionally, these compounds are being explored for their potential use in drug discovery and development .
Mechanism of Action
The mechanism of action of N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors in the body, leading to their therapeutic effects . For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can be compared with other similar compounds, such as N-(5-methylisoxazol-3-yl)malonamide and N-(5-methylisoxazol-3-yl)oxalamide . These compounds share the isoxazole core structure but differ in their side chains and functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-1-(5-methyl-1,2-oxazol-3-yl)methanimine |
InChI |
InChI=1S/C9H10N2O/c1-4-7(2)10-6-9-5-8(3)12-11-9/h1,5-7H,2-3H3 |
InChI Key |
PXFAJZXJUYMWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C=NC(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



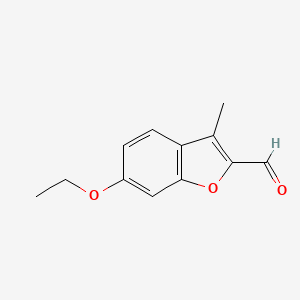

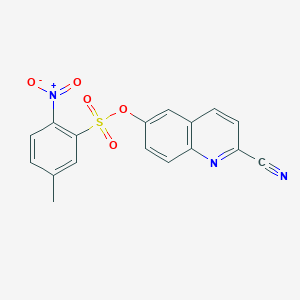

![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
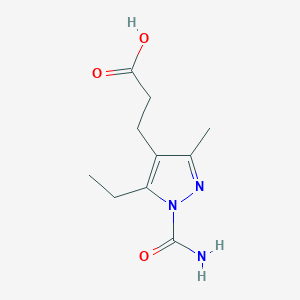
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)

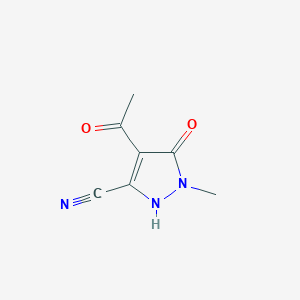
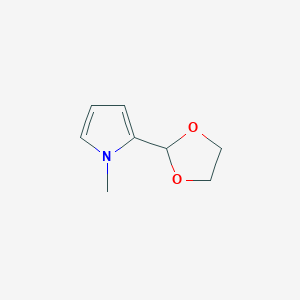
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)

